molecular formula C19H19BrN2OS B2422362 8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-72-4

8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2422362
M. Wt: 403.34
InChI Key: RAIVTCIKKOXPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Biginelli reaction between 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea affords 8-R-11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo-[g][1,3,5]oxadiazocin-4(3Н)-ones as mixtures of two diastereomers . The ratio of diastereomers depends on the catalyst (HCl) concentration in the reaction medium .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis via Biginelli Condensation : This compound can be prepared through a Biginelli condensation process. This method leads to the formation of diastereomers and isomerization in certain conditions, demonstrating the compound's chemical versatility and potential for further chemical transformations (Sedova, Krivopalov, & Shkurko, 2017).

  • Intramolecular Conversion in Different Solvents : The compound undergoes significant intramolecular transformations when in solution, particularly in DMF and DMSO. This reactivity suggests its potential application in various solvent-mediated processes (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).

Crystal Structure Analysis

  • Crystallography and Hirshfeld Surface Analysis : The crystal structure and Hirshfeld surface analysis of related derivatives have been conducted, providing insights into the molecular interactions and packing patterns, which could be crucial for understanding the compound's physical properties and its potential applications in material science (Gumus et al., 2019).

Anticancer Activity

  • Anticancer Potential : Research has been conducted on novel oxygen-bridged tricyclic Biginelli adducts, suggesting potential applications in medicinal chemistry, particularly in the development of anticancer agents (Ibrahim et al., 2017).

Eco-friendly Synthesis

  • Green Chemistry Approaches : The compound has been synthesized under eco-friendly conditions, highlighting its potential for sustainable chemistry applications. Such methods minimize the use of hazardous solvents and reduce waste, aligning with green chemistry principles (Patil et al., 2021).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to explore its potential use in this area.

properties

IUPAC Name

4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2OS/c1-3-12-5-4-6-14(9-12)22-18(24)21-16-11-19(22,2)23-17-8-7-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIVTCIKKOXPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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